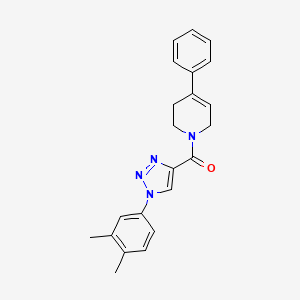
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone represents a unique class of triazole derivatives that exhibit diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a dihydropyridine moiety, which is known for its potential pharmacological properties. The synthesis typically involves the cycloaddition of azides and alkynes to form the triazole ring, followed by further functionalization to introduce the dihydropyridine structure.
Synthetic Route Overview
- Formation of Triazole Ring : The synthesis begins with a copper-catalyzed azide-alkyne cycloaddition.
- Dihydropyridine Integration : Subsequent reactions introduce the dihydropyridine moiety through condensation reactions.
The biological activity of this compound is primarily attributed to the triazole ring's ability to interact with various biological targets, including enzymes and receptors. This interaction can inhibit specific biochemical pathways, leading to therapeutic effects.
Pharmacological Profile
Research indicates that derivatives of triazoles exhibit a range of pharmacological activities:
- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.
Case Studies
- Anticancer Activity in vitro : A study evaluated the cytotoxic effects of related triazole compounds on human breast cancer cells (MCF-7). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against these cell lines .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of various triazole derivatives against pathogenic bacteria. The results showed that some compounds exhibited superior antibacterial activity compared to conventional antibiotics .
属性
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-9-20(14-17(16)2)26-15-21(23-24-26)22(27)25-12-10-19(11-13-25)18-6-4-3-5-7-18/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJOCURZQYIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














